Early research explored Sertindole's potential to manage positive and negative symptoms of schizophrenia. Studies showed some effectiveness in reducing positive symptoms like hallucinations and delusions []. However, the evidence for its impact on negative symptoms was less conclusive [].
Sertindole's development was significantly impacted by concerns about its safety profile. Several studies reported an increased risk of QT prolongation, a change in the heart's electrical activity that could lead to serious arrhythmias []. A large-scale study, the Sertindole Cohort Prospective (SCoP) study, aimed to assess Sertindole's safety in a real-world setting. The study ultimately led to Sertindole's withdrawal from the market due to the confirmation of a higher risk of cardiac events compared to the control group [].
Irritant